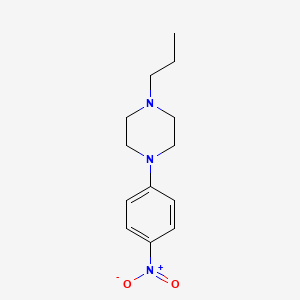

1-(4-Nitrophenyl)-4-propylpiperazine

Übersicht

Beschreibung

1-(4-Nitrophenyl)-4-propylpiperazine is a chemical compound with the molecular formula C10H13N3O2 . It is also known by other names such as Piperazine, 1-(4-nitrophenyl)- . The structure of this compound is achiral and it has a molecular weight of 207.2291 .

Molecular Structure Analysis

The molecular structure of 1-(4-Nitrophenyl)-4-propylpiperazine is characterized by the presence of a piperazine ring attached to a nitrophenyl group . The InChIKey for this compound is VWOJSRICSKDKAW-UHFFFAOYSA-N .Chemical Reactions Analysis

While specific chemical reactions involving 1-(4-Nitrophenyl)-4-propylpiperazine are not available, related compounds such as 4-nitrophenol are known to undergo catalytic reduction reactions . These reactions are often used to assess the activity of nanostructured materials .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- Synthesis of Derivatives and Structural Analysis : 1-(4-Nitrophenyl)-4-propylpiperazine and similar compounds are used as substrates in the synthesis of various derivatives. For instance, 4-Nitrophenyl-1-piperidinostyrene reacts with aromatic diazonium salts to yield arylhydrazonal, which is further used to synthesize pyridazine derivatives, oxadiazoles, and 1,2,3-triazole derivatives (Abdallah, Salaheldin, & Radwan, 2007). Additionally, the crystal structure of similar nitrophenyl derivatives has been determined, providing valuable information for further research and development in the field (Lin, Qiu-Lian, Zhong, Ping, Luo, & Yi, 2008).

Biochemical Properties and Pharmacological Potential

- Computational Assessment of Biochemical Properties : Computational studies, such as vibrational assignments and biochemical property assessments, have been conducted on arylpiperazine-based drugs related to 1-(4-Nitrophenyl)-4-propylpiperazine. These studies are essential for understanding the potential pharmacological activities of these compounds (Onawole et al., 2017).

Chemical Synthesis and Applications

- Chemical Synthesis Techniques : The compound and its analogs are used in various synthesis techniques, such as the Suzuki-Miyaura coupling and Mannich reaction, demonstrating the utility of these compounds in advanced chemical synthesis (Zhu et al., 2014).

Material Science and Corrosion Studies

- Corrosion Inhibition Studies : Nitrophenyl derivatives have been studied for their effectiveness in inhibiting corrosion. For instance, 1-(4-nitrophenyl)-5-amino-1H-tetrazole has been shown to effectively inhibit corrosion of stainless steel in acidic solutions, indicating the potential application of such compounds in material science and corrosion protection (Ehsani et al., 2014).

Safety and Hazards

While specific safety and hazard information for 1-(4-Nitrophenyl)-4-propylpiperazine is not available, compounds with nitro groups are generally considered to be highly toxic and carcinogenic . Therefore, personal protective equipment and adequate ventilation are recommended when handling such compounds .

Zukünftige Richtungen

The future directions for research on 1-(4-Nitrophenyl)-4-propylpiperazine and related compounds could involve exploring their use in the synthesis of new materials and in catalytic reactions . Additionally, understanding the effects of solvent properties on reaction kinetics could be an important area of study .

Wirkmechanismus

Target of Action

It’s known that nitrophenyl derivatives can bind with high affinity to multiple receptors . This suggests that 1-(4-Nitrophenyl)-4-propylpiperazine may also interact with various biological targets, potentially influencing a range of biochemical processes.

Mode of Action

Nitrophenyl compounds are known to undergo reduction reactions . This reduction process could potentially alter the compound’s interaction with its targets, leading to changes in cellular processes.

Biochemical Pathways

Nitrophenyl compounds are known to be involved in various biological activities, such as antiviral, anti-inflammatory, and anticancer activities . This suggests that 1-(4-Nitrophenyl)-4-propylpiperazine could potentially influence a variety of biochemical pathways.

Pharmacokinetics

It’s known that nitrophenyl hydrazones have excellent pharmacokinetic profiles, which suggest good bioavailability . This could potentially apply to 1-(4-Nitrophenyl)-4-propylpiperazine as well.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the catalytic reduction of nitrophenol compounds is known to be influenced by the properties of the nanostructured materials used in the reaction . Similarly, the action of 1-(4-Nitrophenyl)-4-propylpiperazine could potentially be influenced by various environmental factors.

Eigenschaften

IUPAC Name |

1-(4-nitrophenyl)-4-propylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O2/c1-2-7-14-8-10-15(11-9-14)12-3-5-13(6-4-12)16(17)18/h3-6H,2,7-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQJJDFNEVSVCBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

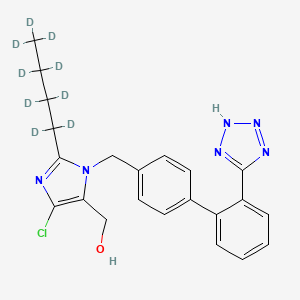

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-Oxo-1-(thien-2-ylmethyl)piperazin-2-yl]acetic acid](/img/structure/B3075375.png)

amine hydrochloride](/img/structure/B3075377.png)

amine hydrochloride](/img/structure/B3075387.png)

![3-(5-Methyl-7-oxo-2-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B3075417.png)

![3-(5-Methyl-7-oxo-2-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B3075425.png)

![3-[2-(Methoxymethyl)-5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]propanoic acid](/img/structure/B3075428.png)

![1,1,1-trifluoro-3-{4-[5-(2-furyl)-1H-pyrazol-3-yl]piperidino}-2-propanol](/img/structure/B3075477.png)